molecular formula C20H18N4O2 B10965529 (4E)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10965529
M. Wt: 346.4 g/mol
InChI Key: DBWKDJBIWLGERJ-SFQUDFHCSA-N
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Description

4-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of 4-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the resulting product is purified through filtration. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades that lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 3-methyl-1-phenyl-5-pyrazolone
  • 1,3-diphenyl-1H-pyrazol-4-yl derivatives

Compared to these compounds, 4-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

(4E)-4-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H18N4O2/c1-3-23-13-15(14(2)21-23)12-17-19(18-10-7-11-26-18)22-24(20(17)25)16-8-5-4-6-9-16/h4-13H,3H2,1-2H3/b17-12+

InChI Key

DBWKDJBIWLGERJ-SFQUDFHCSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CO4

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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